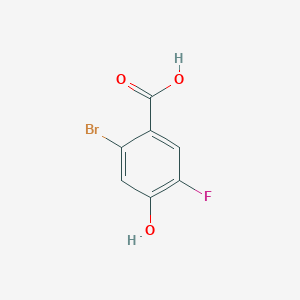

2-Bromo-5-fluoro-4-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

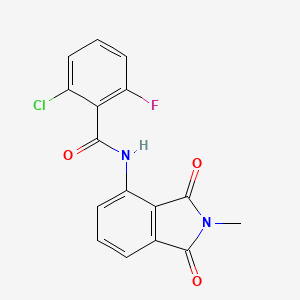

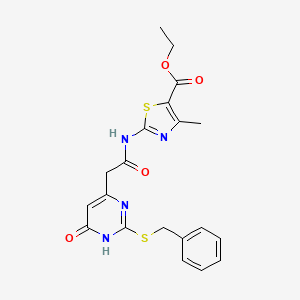

2-Bromo-5-fluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H, (H,11,12) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The melting point is between 188 - 190°C .Aplicaciones Científicas De Investigación

Anaerobic Degradation and Methanogenic Pathways

Research by Londry and Fedorak (1993) on anaerobic sewage sludge enriching a methanogenic m-cresol-degrading consortium found that fluorinated compounds, including derivatives of hydroxybenzoic acid, play a role in the demethylation and degradation pathways leading to methane production. This study elucidates the microbial pathways for the degradation of aromatic compounds under anaerobic conditions, indicating the environmental relevance of such chemical transformations (Londry & Fedorak, 1993).

Hydrolytic Dehalogenation by Alcaligenes denitrificans

Van den Tweel, Kok, and de Bont (1987) demonstrated the ability of Alcaligenes denitrificans NTB-1 to utilize halobenzoates, including bromo- and iodo-benzoates, through hydrolytic dehalogenation. This bacterium's metabolic versatility showcases its potential for bioremediation of halogenated organic pollutants, emphasizing the ecological importance of such compounds in microbial degradation processes (Van den Tweel et al., 1987).

Analytical Chemistry Applications

Imai and Watanabe (1981) highlighted the use of fluorinated compounds in analytical chemistry, particularly in the fluorimetric determination of secondary amino acids. This research underlines the chemical properties of fluorinated derivatives that enhance reactivity and fluorescence yield, indicating the utility of such compounds in sensitive and specific analytical methodologies (Imai & Watanabe, 1981).

Synthesis and Chemical Transformations

The synthesis of various halogenated benzoic acid derivatives has been explored for their potential applications in organic synthesis and pharmaceutical chemistry. For instance, Chen Bing-he (2008) detailed the synthesis process of methyl 4-bromo-2-methoxybenzoate, indicating the methodologies applicable for creating halogenated aromatic compounds with high purity and yield. Such synthetic pathways are crucial for developing novel compounds with specific properties for use in chemical and pharmaceutical industries (Chen Bing-he, 2008).

Molecular Structure Analysis

Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, including fluorinated and brominated compounds. This research provides insight into the molecular structures, electronic structures, and molecular electrostatic potential calculations, offering a deeper understanding of the chemical and physical properties of these compounds. Such information is vital for the design and development of materials and molecules with desired functionalities (Pramanik et al., 2019).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that bromo and fluoro groups on benzoic acid derivatives can enhance their reactivity, potentially influencing their interaction with biological targets .

Biochemical Pathways

Benzoic acid derivatives are often involved in various biochemical reactions, including those related to metabolism and signal transduction .

Pharmacokinetics

It’s known that the presence of halogen atoms (like bromine and fluorine) and hydroxyl groups can influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-hydroxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interaction with biological targets .

Propiedades

IUPAC Name |

2-bromo-5-fluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBPKMLIGRQCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)(2-{[(4-methoxybenzyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B2807241.png)

![[6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2807245.png)

![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)